molecular formula C14H18N4O4S B2627479 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1396765-17-5

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No. B2627479
CAS RN: 1396765-17-5
M. Wt: 338.38
InChI Key: GSPSELGXUZBUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C14H18N4O4S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications

Neurotransmitter Receptor Studies

Research into glutamate receptors, including NMDA receptors, highlights the compound's relevance in understanding excitatory neurotransmission within the central nervous system. The study by Horak et al. (2014) delves into the early biosynthetic pathway, transport, and plasma membrane localization of NMDA receptors, crucial for synaptic physiology and implicated in various neurological disorders. This research extends our comprehension of synaptic numbers and types of glutamate receptors, offering insights into the molecular mechanisms underlying synaptic transmission and potential therapeutic targets for psychiatric and neurological diseases Horak et al., 2014.

Antidepressant Research

The search for novel antidepressants has led to investigations into AMPA receptor agonists, with studies suggesting their potential in depression treatment. Yang et al. (2012) discuss the antidepressant effects of ketamine, an NMDA receptor antagonist, and posit AMPA agonists as promising alternatives with rapid onset times and minimal side effects. This research underscores the need for further exploration of AMPA receptor agonists in developing new antidepressant therapies Yang et al., 2012.

Advanced Oxidation Process Studies

The application of advanced oxidation processes (AOPs) for environmental remediation has garnered attention, with the compound playing a role in the degradation of persistent organic pollutants. Qutob et al. (2022) review the degradation of acetaminophen by AOPs, shedding light on the mechanisms, by-products, and biotoxicity of degradation pathways. This research is pivotal in enhancing AOP systems for environmental clean-up efforts Qutob et al., 2022.

Sulfonamide Research

The medicinal chemistry of sulfonamides, which shares a functional group similarity with the compound , has been extensively reviewed for its therapeutic potential. Carta et al. (2012) highlight the diversity of sulfonamide applications in medicine, ranging from diuretics to antiepileptics and antitumor agents. This comprehensive review of sulfonamides underscores the importance of this functional group in drug development, suggesting areas for future research Carta et al., 2012.

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-17(23(3,21)22)9-13(19)15-8-12-10-6-4-5-7-11(10)14(20)18(2)16-12/h4-7H,8-9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPSELGXUZBUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.